Cas no 94319-93-4 (N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride)

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethyl group and an aminoethyl side chain, protonated as a hydrochloride salt. This structure imparts unique physicochemical properties, including enhanced solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the aminoethyl moiety allows for further functionalization. The hydrochloride form ensures improved handling and storage characteristics. This compound is commonly utilized as an intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators, owing to its versatile reactivity and structural adaptability.
N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride structure
94319-93-4 structure
Product Name:N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride
CAS No:94319-93-4
MF:C10H12ClF3N2O
MW:268.663291931152
MDL:MFCD09834100
CID:2858747
PubChem ID:17525404
Update Time:2025-05-20

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride
    • N-(2-aminoethyl)-4-(trifluoromethyl)benzamide;hydrochloride
    • Z285139242
    • EN300-29396
    • SCHEMBL9585031
    • 94319-93-4
    • AKOS026850151
    • MORMHKRQMRPZLI-UHFFFAOYSA-N
    • N-(2-aminoethyl)-4-(trifluoromethyl)benzamidehydrochloride
    • CS-0244787
    • MDL: MFCD09834100
    • Inchi: 1S/C10H11F3N2O.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(16)15-6-5-14;/h1-4H,5-6,14H2,(H,15,16);1H
    • InChI Key: MORMHKRQMRPZLI-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1C=CC(=CC=1)C(NCCN)=O)(F)F

Computed Properties

  • Exact Mass: 268.0590252g/mol
  • Monoisotopic Mass: 268.0590252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1

N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride Pricemore >>

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Additional information on N-(2-aminoethyl)-4-(trifluoromethyl)benzamide hydrochloride

N-(2-Aminoethyl)-4-(Trifluoromethyl)Benzamide Hydrochloride: A Comprehensive Overview

N-(2-Aminoethyl)-4-(Trifluoromethyl)Benzamide Hydrochloride, also known by its CAS number 94319-93-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzamide core with a trifluoromethyl substituent at the para position and an N-(2-aminoethyl) group, which contributes to its versatile reactivity and biological activity.

The trifluoromethyl group, a key feature of this compound, is known for its electron-withdrawing properties, which can significantly influence the electronic environment of the benzene ring. This modification enhances the compound's stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have explored the role of trifluoromethyl-containing compounds in modulating enzyme activity, particularly in kinase inhibition, a critical area in cancer therapy.

The N-(2-aminoethyl) group attached to the benzamide moiety introduces additional functional diversity. This group can participate in hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition and binding in biological systems. Researchers have utilized this feature to design molecules with improved bioavailability and target specificity. For instance, studies published in 2023 have demonstrated that analogs of this compound exhibit potent inhibitory effects on certain protein kinases, suggesting their potential as lead compounds in drug discovery.

The synthesis of N-(2-Aminoethyl)-4-(Trifluoromethyl)Benzamide Hydrochloride involves a multi-step process that typically begins with the preparation of 4-trifluoromethybenzoic acid. Subsequent steps include amide formation and alkylation to introduce the aminoethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for large-scale applications in pharmaceutical research.

In terms of pharmacological activity, this compound has shown promise as a precursor for bioactive agents. Its ability to modulate cellular signaling pathways makes it a candidate for treating diseases such as cancer, inflammation, and neurodegenerative disorders. A 2023 study highlighted its potential as a scaffold for developing selective inhibitors of histone deacetylases (HDACs), which are implicated in various pathological conditions.

Moreover, the hydrochloride salt form of this compound is advantageous for pharmaceutical applications due to its improved solubility and stability. This form ensures consistent dosing and enhances bioavailability when administered orally or parenterally. Ongoing research is focused on optimizing the formulation of this compound to maximize its therapeutic potential while minimizing adverse effects.

Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further elucidate the structure-activity relationships of N-(2-Aminoethyl)-4-(Trifluoromethyl)Benzamide Hydrochloride. Machine learning algorithms are being employed to predict its binding affinities to various targets, accelerating the drug discovery process. Additionally, green chemistry approaches are being explored to develop sustainable synthesis routes for this compound, aligning with global efforts to reduce environmental impact.

In conclusion, N-(2-Aminoethyl)-4-(Trifluoromethyl)Benzamide Hydrochloride stands as a testament to the ingenuity of modern chemical synthesis and its application in advancing medical science. With continued research and innovation, this compound holds immense potential to contribute to the development of novel therapeutic agents that address unmet medical needs.

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